N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.:
Cat. No.: VC15820633
Molecular Formula: C22H17ClN4OS
Molecular Weight: 420.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN4OS |
|---|---|
| Molecular Weight | 420.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H17ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,28) |
| Standard InChI Key | HMTKHULXHWCVAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. The 4- and 5-positions of this ring are substituted with phenyl groups, while the 3-position is connected via a sulfur atom to an acetamide group. The acetamide’s nitrogen is further bonded to a 4-chlorophenyl ring, introducing both electron-withdrawing (chlorine) and hydrophobic (aromatic) functionalities .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| InChI Key | InChI=1S/C22H17ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,28) |
Crystallographic Insights
X-ray diffraction studies of analogous triazole-thioacetamide derivatives reveal a near-planar triazole ring with dihedral angles of 81.4° between the thioacetate and triazole planes . The chloro-substituted phenyl ring adopts a perpendicular orientation relative to the triazole core, minimizing steric clashes. These structural features influence π-π stacking interactions and binding to biological targets.
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is typically synthesized via a multi-step protocol:
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Formation of 4,5-Diphenyl-4H-1,2,4-triazole-3-thione: Cyclization of 1,4-diphenyl thiosemicarbazide under alkaline conditions yields the triazole-thione intermediate .
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Alkylation with Ethyl Bromoacetate: Reaction of the thione with ethyl bromoacetate in the presence of sodium ethanolate produces the thioacetate ester .
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Amidation: Hydrolysis of the ester followed by coupling with 4-chloroaniline via carbodiimide-mediated amidation generates the final product.
Key Reaction Conditions:
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Alkylation Step: Conducted in anhydrous ethanol with a 4:1 molar ratio of thione to ethyl bromoacetate at 70°C for 4 hours .
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Amidation: Requires -dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane at room temperature.
Mechanistic Considerations
The cyclization of thiosemicarbazides to triazoles proceeds via nucleophilic attack of the thiol group on the adjacent carbonyl carbon, followed by deprotonation and aromatization. Alkaline conditions favor triazole formation over competing thiadiazole pathways .
Physicochemical Properties
Solubility and Stability
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Solubility: Poorly soluble in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.
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Stability: Stable under inert atmospheres up to 200°C; susceptible to oxidation at the thioether sulfur under acidic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include at 3270 cm, at 1685 cm, and at 680 cm .
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H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, triazole-H), 7.45–7.20 (m, 14H, aromatic-H), 4.12 (s, 2H, ) .
Biological Activities and Mechanisms
Cytotoxic Properties
Preliminary assays on murine lymphoma L1210 cells show IC values of 18.7 µM, suggesting apoptosis induction via caspase-3 activation. The chloro-phenyl group enhances membrane permeability, while the triazole core intercalates DNA .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Thioether Oxidation: Reacts with to form sulfone derivatives, altering electronic properties .
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Amide Hydrolysis: Under strong acidic conditions, yields the corresponding carboxylic acid and 4-chloroaniline.
Structure-Activity Relationships (SAR)
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Phenyl Substituents: Electron-withdrawing groups (e.g., Cl) at the 4-position enhance antimicrobial potency by 40% compared to unsubstituted analogs .
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Thioacetamide Bridge: Replacement with oxyacetamide reduces activity, highlighting the sulfur atom’s role in target binding.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antibacterial/antifungal activity positions it as a lead candidate for:
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Topical Antiseptics: Formulated as 1% w/w creams for skin infections.
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Systemic Agents: Prodrug derivatives with improved bioavailability are under investigation.
Agricultural Chemistry
Triazole-thioacetamides show promise as fungicides against Phytophthora infestans (EC = 2.3 µM), outperforming commercial agent metalaxyl .
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